molecular formula C21H21BrN2OS B2871767 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide CAS No. 865175-23-1

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

Cat. No. B2871767
M. Wt: 429.38
InChI Key: FXVRRDCUKZTIBE-ATJXCDBQSA-N
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Description

The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . This class of compounds has been studied for their cytotoxic and antibacterial activities .


Synthesis Analysis

6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of the related compound 3-ALLYL-6-BROMO-1,3-BENZOTHIAZOL-2(3H)-ONE is given by the linear formula: C10H8BrNOS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The related compound 3-ALLYL-6-BROMO-1,3-BENZOTHIAZOL-2(3H)-ONE has a molecular weight of 270.149 .

Scientific Research Applications

Catalysis and Synthetic Applications

One study described the synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes, highlighting their activities toward Heck coupling reactions. The formation of these complexes involves reactions between benzothiazole and benzyl bromide, showcasing a method for producing carbene complexes that are significant in catalytic processes (Yen et al., 2006).

Antifungal Activity

Research into the synthesis of new thiazolyl benzamides has shown potential antifungal properties. For instance, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives was aimed at exploring possible antifungal agents (Narayana et al., 2004).

Anticancer Properties

The structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells has been a subject of investigation, with certain benzothiazole derivatives showing promise as anticancer agents. The study suggests that thiazolides, including those with bromo-thiazolide structures, can induce cell death in colon carcinoma cell lines, implicating their potential use in cancer therapy (Brockmann et al., 2014).

Microwave-Assisted Synthesis

Microwave irradiation has been used for the efficient and cleaner synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating a rapid method for producing such compounds which may have various biological activities (Saeed, 2009).

Green Chemistry Approaches

Advances in the synthesis of benzothiazole compounds have been related to green chemistry, focusing on more environmentally friendly methods for producing these chemically and biologically significant compounds. This includes using condensation and cyclization reactions that minimize the environmental impact of chemical synthesis (Gao et al., 2020).

properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2OS/c1-5-12-24-17-11-10-16(22)13-18(17)26-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h5-11,13H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVRRDCUKZTIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

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